Calcium selenite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

calcium;selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZXJRBXKTZILP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

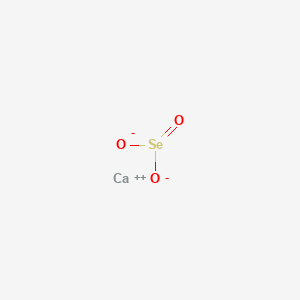

Canonical SMILES |

[O-][Se](=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSeO3, CaO3Se | |

| Record name | calcium selenite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929901 | |

| Record name | Calcium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13780-18-2 | |

| Record name | Calcium selenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SELENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTM88Q44QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Properties of Calcium Selenite (CaSeO3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium selenite (CaSeO3), an inorganic compound composed of calcium, selenium, and oxygen, is emerging as a material of significant interest across various scientific disciplines. Its unique crystal structure and physicochemical properties underpin its potential applications, ranging from materials science to biomedicine. This technical guide provides a comprehensive overview of the crystal structure of anhydrous this compound, its physical and chemical properties, and detailed experimental protocols for its synthesis and characterization. Furthermore, it delves into the biological activities of this compound, with a particular focus on its role in modulating cellular signaling pathways relevant to drug development, such as the MAPK and PPAR pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

Selenium, an essential trace element, plays a critical role in human health, primarily through its incorporation into selenoproteins, which are involved in antioxidant defense, thyroid hormone metabolism, and immune function. The biological activity of selenium is highly dependent on its chemical form, with inorganic selenites and selenates being of particular interest. This compound (CaSeO3), as a source of the selenite anion, is gaining attention for its potential therapeutic applications, including its selective cytotoxicity towards cancer cells. A thorough understanding of its fundamental properties, starting with its crystal structure, is paramount for harnessing its full potential in research and drug development. This guide aims to provide a detailed technical resource for professionals working with or interested in this compound.

Crystal Structure of Anhydrous this compound (CaSeO3)

The crystal structure of anhydrous this compound has been determined through single-crystal X-ray diffraction studies. It crystallizes in the monoclinic system, belonging to the space group P21/n.[1] The structure is characterized by a three-dimensional framework of interconnected Ca-O polyhedra and pyramidal SeO3 groups.[1]

The selenite (SeO3)2- ion exhibits a trigonal pyramidal geometry due to the presence of a lone pair of electrons on the selenium atom. These pyramids are linked by calcium ions, creating a stable crystal lattice. The coordination environment around the calcium ion is a seven-fold coordination polyhedron (CaO7).[1]

Crystallographic Data

The following table summarizes the key crystallographic data for anhydrous this compound.

| Parameter | Value | Reference |

| Chemical Formula | CaSeO3 | [2] |

| Molecular Weight | 167.05 g/mol | [2] |

| Crystal System | Monoclinic | [1] |

| Space Group | P21/n | [1] |

| a (Å) | 6.402(1) | [1] |

| b (Å) | 6.791(1) | [1] |

| c (Å) | 6.681(1) | [1] |

| β (°) | 102.78(1) | [1] |

| Unit Cell Volume (ų) | 283.3(1) | [1] |

| Z | 4 | [1] |

Bond Parameters

Detailed bond lengths and angles are crucial for understanding the structural stability and reactivity of the compound. The following table presents key bond parameters for anhydrous this compound.

| Bond | Mean Bond Length (Å) | Reference |

| Ca-O | 2.455 | [1] |

| Se-O | 1.69 (approx.) | [3] |

| Angle | Angle (°) (approx.) | Reference |

| O-Se-O | 103 | [3] |

Note: The Se-O bond length and O-Se-O angle are approximated based on typical values for selenite groups in similar structures as detailed crystallographic information beyond the mean Ca-O bond length was not available in the primary literature found.

Visualization of the Crystal Structure

The following diagram illustrates a simplified representation of the coordination environment within the this compound crystal structure.

References

- 1. Crystal structures of SrSeO3 and CaSeO3 and their respective relationships with molybdomenite- and monazite-type compounds an example for stereochemical equivalence of ESeO3 groups (E = lone electron pair) with tetrahedral TO4 groups - Neues Jahrbuch für Mineralogie - Abhandlungen Band 184 Heft 1 — Schweizerbart science publishers [schweizerbart.de]

- 2. This compound | CaO3Se | CID 159696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unraveling Calcium Selenite: A Technical Guide for Researchers

An in-depth examination of calcium selenite (CaSeO₃), a compound of growing interest in scientific and pharmaceutical research. This guide clarifies common misconceptions, details its chemical and physical properties, and provides protocols for its synthesis and analysis.

Addressing a Common Misnomer: Selenite vs. This compound

It is crucial to distinguish between the mineral "selenite" and the chemical compound "this compound." Selenite is a transparent, crystalline variety of gypsum, a hydrous calcium sulfate with the chemical formula CaSO₄·2H₂O.[1][2][3][4][5][6] Despite the similarity in name, selenite does not contain any significant amount of selenium.[1][6] The name "selenite" is derived from the Greek word "selēnítēs," meaning "moon stone," alluding to the stone's ethereal glow.[1]

Conversely, this compound is an inorganic compound with the chemical formula CaSeO₃.[7][8][9][10] While the subject of laboratory synthesis and research, This compound is not a recognized, naturally occurring mineral. This guide will focus on the mineralogy, properties, and synthesis of the chemical compound this compound (CaSeO₃).

Mineralogy and Physical Properties of Synthetic this compound

Detailed crystallographic studies have been conducted on synthetic this compound and its monohydrate form. The key properties are summarized in the table below.

| Property | This compound (CaSeO₃) | This compound Monohydrate (CaSeO₃·H₂O) |

| Chemical Formula | CaSeO₃ | CaSeO₃·H₂O |

| Molecular Weight ( g/mol ) | 167.046 | 185.05 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| Unit Cell Parameters | a = 6.402(1) Å, b = 6.791(1) Å, c = 6.681(1) Å, β = 102.78(1)° | a = 7.622(3) Å, b = 6.745(2) Å, c = 7.922(3) Å, β = 108.46(3)° |

| Unit Cell Volume (ų) | 283.3(1) | 386.4(3) |

| Density (g/cm³) | 3.18 | |

| Color | White crystalline solid | Colorless crystals |

| Solubility | Insoluble in water, soluble in dilute acids | |

| Data sourced from references[9][11][12][13] |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized in the laboratory through various methods, primarily aqueous precipitation and solid-state reactions.

Aqueous Precipitation

This is a common and straightforward method for producing this compound.[13]

Protocol:

-

Prepare Reactant Solutions: Prepare an aqueous solution of a soluble calcium salt, such as calcium chloride (CaCl₂), and a separate aqueous solution of a soluble selenite salt, like sodium selenite (Na₂SeO₃).

-

Mixing: Slowly add the sodium selenite solution to the calcium chloride solution while stirring continuously.

-

Precipitation: A white precipitate of this compound will form.

-

Isolation: The precipitate is then isolated through filtration.

-

Washing and Drying: The collected precipitate is washed with deionized water to remove any soluble impurities and then dried to obtain pure this compound.

An alternative aqueous method involves the reaction of calcium carbonate (CaCO₃) with selenous acid (H₂SeO₃).[7]

Solid-State Reaction

This method is employed for the synthesis of high-purity, anhydrous this compound.[13]

Protocol:

-

Mixing of Reactants: Thoroughly mix calcium oxide (CaO) and selenium dioxide (SeO₂) in a 1:1 molar ratio.

-

Heating: Heat the mixture in a furnace at a temperature range of 400–600°C for 2–4 hours. It is crucial to perform this step under an inert atmosphere to prevent oxidation.

-

Cooling and Grinding: After the heating process, allow the product to cool down to room temperature. The resulting solid is then ground into a fine powder to ensure homogeneity.

Analytical Techniques for Characterization

The primary technique for the structural characterization of crystalline materials like this compound is X-ray Diffraction (XRD).

X-ray Diffraction (XRD):

XRD is used to determine the crystal structure, phase purity, and crystallinity of the synthesized this compound. The analysis of the diffraction pattern allows for the identification of the crystal system and the calculation of lattice parameters. For this compound monohydrate (CaSeO₃·H₂O), it has been determined to crystallize in the monoclinic system with the space group P2₁/c.[12][13]

Visualizations

Crystal Structure of this compound Monohydrate

The following diagram illustrates the arrangement of atoms in the crystal lattice of this compound monohydrate.

Caption: Atomic arrangement in this compound monohydrate.

Aqueous Precipitation Synthesis Workflow

The logical flow of the aqueous precipitation method for synthesizing this compound is depicted below.

Caption: Workflow for this compound synthesis.

References

- 1. Selenite (gypsum) - Wikipedia [en.wikipedia.org]

- 2. thecrystalcouncil.com [thecrystalcouncil.com]

- 3. geologyscience.com [geologyscience.com]

- 4. memphisgeology.com [memphisgeology.com]

- 5. scottsrocks.com [scottsrocks.com]

- 6. Gypsum - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. guidechem.com [guidechem.com]

- 9. This compound | 856616-83-6 [amp.chemicalbook.com]

- 10. This compound | CaO3Se | CID 159696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Crystal structures of SrSeO3 and CaSeO3 and their respective relationships with molybdomenite- and monazite-type compounds an example for stereochemical equivalence of ESeO3 groups (E = lone electron pair) with tetrahedral TO4 groups - Neues Jahrbuch für Mineralogie - Abhandlungen Band 184 Heft 1 — Schweizerbart science publishers [schweizerbart.de]

- 12. journals.iucr.org [journals.iucr.org]

- 13. This compound | 13780-18-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility of Calcium Selenite in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium selenite (CaSeO₃) in aqueous solutions. This compound is a sparingly soluble salt of significant interest in various scientific fields, including environmental science, toxicology, and pharmaceutical development, due to the essential yet potentially toxic nature of selenium. Understanding its solubility is critical for predicting its environmental fate, bioavailability, and behavior in physiological systems. This document details the solubility product constant (Ksp), the effects of pH, temperature, and common ions on its solubility, and provides standardized experimental protocols for its determination.

Physicochemical Properties and Solubility Product

This compound is an inorganic compound that typically exists as a monohydrate (CaSeO₃·H₂O) in its precipitated form from aqueous solutions. It is characterized by its low solubility in water, a key factor governing its behavior in various applications.[1]

The dissolution of this compound in water is an equilibrium process represented by the following equation:

CaSeO₃(s) ⇌ Ca²⁺(aq) + SeO₃²⁻(aq)

The solubility product constant (Ksp) is the equilibrium constant for this reaction and is expressed as:

Ksp = [Ca²⁺][SeO₃²⁻]

Several studies have reported the Ksp of this compound, with some variation in the determined values. This variability can be attributed to different experimental conditions and methodologies. A summary of reported Ksp values is presented in Table 1.

Table 1: Reported Solubility Product (Ksp) Values for this compound at 25°C

| Ksp Value | pKsp | Source |

| 1.2 x 10⁻⁷ | 6.92 | [1] |

| 5.37 x 10⁻⁸ (calculated from 1.2 x 10⁻⁷·²⁷) | 7.27 | [2] |

| 2.95 x 10⁻⁶ | 5.53 | [2] |

| ~1.0 x 10⁻⁷ | ~7.0 | [3] |

Factors Influencing the Solubility of this compound

The solubility of this compound in aqueous solutions is not constant and is significantly influenced by several factors, including pH, the presence of common ions, and temperature.

Effect of pH

The pH of the aqueous solution has a profound effect on the solubility of this compound. The selenite ion (SeO₃²⁻) is the conjugate base of the weak acid, selenous acid (H₂SeO₃). In aqueous solutions, selenite ions participate in protonation equilibria, as shown in the following reactions:

SeO₃²⁻(aq) + H₂O(l) ⇌ HSeO₃⁻(aq) + OH⁻(aq) HSeO₃⁻(aq) + H₂O(l) ⇌ H₂SeO₃(aq) + OH⁻(aq)

As the pH of the solution decreases (becomes more acidic), the concentration of H⁺ ions increases, shifting these equilibria to the right, favoring the formation of hydrogen selenite (HSeO₃⁻) and selenous acid (H₂SeO₃). This consumption of selenite ions from the solution leads to a shift in the this compound dissolution equilibrium to the right, resulting in an increased solubility of the salt. Conversely, in alkaline solutions, the higher concentration of OH⁻ ions shifts the protonation equilibria to the left, increasing the concentration of SeO₃²⁻ and thus decreasing the solubility of this compound. The most stable form of this compound, CaSeO₃·H₂O, is found in the pH range of 3 to 12.[4]

Common Ion Effect

According to Le Châtelier's principle, the solubility of a sparingly soluble salt is decreased by the presence of a second solute that furnishes a common ion.[5][6] In the case of this compound, adding a soluble calcium salt (e.g., calcium chloride, CaCl₂) or a soluble selenite salt (e.g., sodium selenite, Na₂SeO₃) to the solution will increase the concentration of Ca²⁺ or SeO₃²⁻ ions, respectively. This increase in the concentration of one of the product ions will shift the dissolution equilibrium to the left, favoring the precipitation of solid CaSeO₃ and thus reducing its molar solubility.

Effect of Temperature

The effect of temperature on the solubility of this compound is not well-documented in the readily available literature. For most ionic compounds, solubility increases with temperature if the dissolution process is endothermic (absorbs heat) and decreases if it is exothermic (releases heat). For some salts, like calcium acetate, a retrograde solubility is observed, meaning they become less soluble at higher temperatures.[7] Without specific thermodynamic data for the dissolution of this compound (i.e., enthalpy of dissolution), the precise effect of temperature cannot be definitively stated. However, it is a critical parameter to consider in experimental designs and applications where temperature variations are expected.

Experimental Protocols for Determining the Solubility of this compound

The determination of the solubility and Ksp of a sparingly soluble salt like this compound requires careful experimental procedures to ensure accurate and reproducible results. The general workflow involves the preparation of a saturated solution, followed by the separation of the solid and aqueous phases, and finally, the quantitative analysis of the dissolved ion concentrations.

Preparation of a Saturated Solution

-

Synthesis of this compound: this compound can be precipitated by mixing aqueous solutions of a soluble calcium salt (e.g., calcium chloride, CaCl₂) and a soluble selenite salt (e.g., sodium selenite, Na₂SeO₃).[1] The precipitate should be thoroughly washed with deionized water to remove any soluble impurities and then dried.

-

Equilibration: An excess amount of solid this compound is added to a known volume of deionized water or the aqueous solution of interest (e.g., a buffer solution of a specific pH). The mixture is then stirred or agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

Phase Separation

After equilibration, it is crucial to separate the undissolved solid from the saturated solution without altering the equilibrium. This can be achieved by:

-

Filtration: Using a fine-pore membrane filter (e.g., 0.22 µm) to remove the solid particles.

-

Centrifugation: Centrifuging the suspension at high speed to pellet the solid, followed by careful decantation of the supernatant.

Quantitative Analysis of Dissolved Ions

The concentrations of Ca²⁺ and SeO₃²⁻ in the clear supernatant are then determined using sensitive analytical techniques.

-

Determination of Calcium Ion Concentration:

-

Atomic Absorption Spectroscopy (AAS): A common and sensitive method for determining the concentration of metal ions.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers very low detection limits and is suitable for trace analysis.[8][9]

-

Ion-Selective Electrodes (ISE): A potentiometric method that can be used for direct measurement of Ca²⁺ activity.

-

-

Determination of Selenite Ion Concentration:

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can be coupled with ion chromatography (IC-ICP-MS) for speciation analysis and quantification of selenite.[8][9][10]

-

Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS): A highly sensitive technique for the determination of selenium.[11]

-

Titration: An iodometric titration can be used where selenite oxidizes iodide to iodine, which is then titrated with a standard thiosulfate solution.[12]

-

Calculation of Molar Solubility and Ksp

Once the equilibrium concentrations of Ca²⁺ and SeO₃²⁻ are determined, the molar solubility (S) of this compound can be calculated. From the stoichiometry of the dissolution reaction, in pure water, S = [Ca²⁺] = [SeO₃²⁻].

The Ksp can then be calculated using the experimentally determined ion concentrations:

Ksp = [Ca²⁺][SeO₃²⁻] = S * S = S²

Conclusion

The solubility of this compound in aqueous solutions is a complex phenomenon governed by its Ksp and influenced by environmental factors such as pH and the presence of common ions. While several Ksp values have been reported, further research is needed to provide a more comprehensive quantitative understanding of the effects of pH and temperature on its solubility. The experimental protocols outlined in this guide provide a framework for researchers to accurately determine the solubility of this compound under various conditions, which is essential for its application and risk assessment in diverse scientific and industrial settings.

References

- 1. This compound | 13780-18-2 | Benchchem [benchchem.com]

- 2. This compound | 856616-83-6 [amp.chemicalbook.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. Common-ion effect - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Effect of Temperature on Solubility | Department of Chemistry | University of Washington [chem.washington.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. zora.uzh.ch [zora.uzh.ch]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. A simplified method for inorganic selenium and selenoaminoacids speciation based on HPLC-TR-HG-AFS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. xylemanalytics.com [xylemanalytics.com]

Phase Stability of Calcium Selenite: A Technical Guide to pH-Dependent Behavior

An in-depth analysis for researchers, scientists, and drug development professionals on the phase stability, solubility, and synthesis of calcium selenite under varying pH conditions.

This compound (CaSeO3), a compound of significant interest in fields ranging from environmental science to biomedicine, exhibits pH-dependent phase stability and solubility that dictates its behavior in aqueous environments. This technical guide provides a comprehensive overview of the current understanding of this compound's properties, with a focus on experimental protocols and quantitative data to aid in research and development.

Dominant Phase and Thermodynamic Stability

Across a broad pH range of 3 to 12, the most thermodynamically stable phase of this compound is the monohydrate form, CaSeO3·H2O[1]. The solubility of this compound is governed by its solubility product constant (Ksp). The reported Ksp for CaSeO3 is 1.2 × 10⁻⁷. This low solubility indicates that this compound will readily precipitate from solutions containing sufficient concentrations of calcium and selenite ions.

The speciation of selenite in an aqueous solution is highly dependent on the pH. At acidic pH, the predominant species is selenous acid (H2SeO3), which dissociates to form biselenite (HSeO3⁻) as the pH increases. In alkaline conditions, the selenite ion (SeO3²⁻) becomes the dominant species. This equilibrium directly influences the precipitation and dissolution of this compound.

Quantitative Solubility Data

While the Ksp provides a fundamental measure of solubility, the effective solubility of this compound in an aqueous system is significantly influenced by pH due to the protonation of the selenite ion. The following table summarizes the key solubility parameters for this compound.

| Parameter | Value | Reference |

| Solubility Product Constant (Ksp) of CaSeO3 | 1.2 × 10⁻⁷ |

Further research is needed to establish a comprehensive experimental dataset of this compound solubility across a wide range of pH values.

Experimental Protocols

The synthesis and analysis of this compound phases require precise control over experimental conditions, particularly pH. Below are detailed methodologies for key experiments.

pH-Controlled Synthesis of this compound

This protocol describes the aqueous precipitation method for synthesizing this compound at a target pH.

Materials:

-

Calcium chloride (CaCl2) solution (e.g., 0.1 M)

-

Sodium selenite (Na2SeO3) solution (e.g., 0.1 M)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Burettes

-

Beakers

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

-

Drying oven

Procedure:

-

In a beaker, add a known volume of the calcium chloride solution.

-

While stirring, slowly add the sodium selenite solution dropwise from a burette. A white precipitate of this compound will form.

-

Monitor the pH of the solution continuously using a calibrated pH meter.

-

Adjust the pH to the desired value by adding HCl or NaOH solution dropwise from separate burettes.

-

Continue stirring the suspension for a set period (e.g., 24 hours) to allow the system to reach equilibrium.

-

After the equilibration period, filter the precipitate using the filtration apparatus.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the collected precipitate in a drying oven at a low temperature (e.g., 40-50 °C) to avoid dehydration or phase transformation.

Characterization of this compound Phases

The synthesized this compound phases should be thoroughly characterized to determine their crystalline structure, morphology, and purity.

Techniques:

-

X-ray Diffraction (XRD): To identify the crystalline phase(s) present and determine the crystal structure.

-

Raman Spectroscopy: To probe the vibrational modes of the selenite ion and identify different polymorphs or hydrated forms.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the precipitate.

-

Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition of the precipitate.

-

Thermogravimetric Analysis (TGA): To determine the water content and thermal stability of the hydrated phases.

Influence of Selenite on Other Calcium Phases

The presence of selenite ions in solution can significantly influence the precipitation and phase stability of other calcium-containing minerals, such as calcium carbonate. Studies have shown that selenite can be incorporated into the crystal structure of vaterite, a metastable polymorph of calcium carbonate, and inhibit its transformation to the more stable calcite phase. This has important implications for understanding the fate of selenium in carbonate-rich environments.

Amorphous this compound

Under certain conditions, such as rapid precipitation, an amorphous phase of this compound may form. Amorphous phases are generally more soluble than their crystalline counterparts and can play a crucial role as precursor phases in crystallization processes. The formation and stability of amorphous this compound are dependent on factors such as the degree of supersaturation, pH, and the presence of additives. Further research is needed to fully elucidate the conditions that favor the formation of amorphous this compound and its transformation pathways to crystalline forms.

Signaling Pathways and Experimental Workflows

To visualize the relationships between experimental parameters and outcomes, the following diagrams are provided.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Relationship between pH, selenite speciation, and this compound phase stability.

References

In-Depth Technical Guide: Initial Synthesis and Characterization of Calcium Selenite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and characterization of calcium selenite (CaSeO₃). It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and logical workflows for producing and analyzing this inorganic compound. The information presented is collated from scientific literature and is intended to serve as a foundational resource for further research and application.

Physicochemical Properties

This compound is an inorganic salt with relevance in various scientific fields. Its properties are crucial for understanding its behavior in experimental and biological systems.

| Property | Value | Reference |

| Chemical Formula | CaSeO₃ | [1] |

| Molecular Weight | 167.05 g/mol | [1] |

| Crystal System (Monohydrate) | Monoclinic | [2] |

| Lattice Parameters (Monohydrate) | a = 7.622 Å, b = 6.745 Å, c = 7.922 Å, β = 108.46° | [2] |

| Solubility Product (Ksp) | 1.2 x 10⁻⁷ | [2] |

Synthesis of this compound

There are several established methods for the synthesis of this compound, each with its own advantages regarding purity, crystallinity, and scalability. The most common methods are aqueous precipitation, solid-state reaction, and hydrothermal synthesis.

Aqueous Precipitation

Aqueous precipitation is a straightforward and widely used method for synthesizing this compound monohydrate (CaSeO₃·H₂O) at room temperature.[2]

Experimental Protocol:

-

Preparation of Precursor Solutions:

-

Prepare an aqueous solution of a soluble calcium salt, such as calcium chloride (CaCl₂).

-

Prepare an aqueous solution of a soluble selenite salt, such as sodium selenite (Na₂SeO₃).

-

-

Precipitation:

-

Slowly add the sodium selenite solution to the calcium chloride solution with constant stirring.

-

A white precipitate of this compound monohydrate will form immediately.

-

-

Washing and Isolation:

-

Age the precipitate in the mother liquor for a specified time to ensure complete reaction and improve crystallinity.

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

Dry the resulting white powder in an oven at a low temperature (e.g., 60-80 °C) to avoid dehydration.

-

A logical workflow for this process is depicted below.

References

An In-depth Technical Guide to Calcium Selenite: CAS Number, Safety, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on calcium selenite (CaSeO₃), focusing on its chemical identity, safety profile, and relevant experimental data. The information is intended to support research, development, and safe handling of this compound.

Chemical Identification and Physicochemical Properties

This compound is an inorganic compound and the calcium salt of selenious acid. It is recognized for its low solubility in water, a key property influencing its applications and biological behavior.[1] While it has been investigated for use as a feed additive with potentially lower toxicity than sodium selenite[2][3], it is primarily intended for research purposes.[1]

Chemical Identifiers

The primary and deprecated CAS Registry Numbers for this compound are detailed below, along with other key identifiers.

| Identifier Type | Value | Reference |

| CAS Registry Number | 13780-18-2 | [1][4][5] |

| Deprecated CAS RN | 856616-83-6 | [4][5] |

| EC Number | 237-427-9 | [5][6] |

| PubChem CID | 159696 | [5] |

| InChIKey | UWZXJRBXKTZILP-UHFFFAOYSA-L | [1][5] |

| UNII | YTM88Q44QH | [5] |

| Synonyms | Selenious acid, calcium salt (1:1); this compound (CaSeO₃) | [4][6] |

Physicochemical Properties

Key physical and chemical properties of this compound are summarized in the following table. The compound typically appears as a colorless crystal or white crystalline powder.[2]

| Property | Value | Reference |

| Chemical Formula | CaSeO₃ (or Ca·H₂O₃Se) | [1][6] |

| Molecular Weight | 167.05 g/mol | [1][5] |

| Appearance | Colorless crystal or white crystalline powder | [2] |

| Solubility in Water | ~0.0004 g Se/100 mL (at 25°C) | [1] |

| Solubility Product (Ksp) | 1.2 × 10⁻⁷ | [1] |

| Crystal System | Monoclinic (for monohydrate) | [1] |

Safety and Toxicological Information

While some sources suggest this compound has lower toxicity than sodium selenite, it is crucial to handle all selenium compounds with care.[2] The primary mechanism of selenite toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress.[1]

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Specific Target Organ Toxicity | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Toxicological Data

Detailed toxicological data for this compound is limited. Much of the available information is for selenite salts in general.

-

General Selenite Toxicity : The oral mean lethal dose (MLD) of selenite salts in dogs is approximately 4 mg/kg.[7] Ingestion of 1-5 mg/kg of sodium selenite in adults caused moderate, reversible toxicity.[7]

-

Comparative Swine Study : A study comparing this compound and sodium selenite in swine found that at dietary levels of 0.3 and 5 ppm, growth and feed intake were similar. However, at a toxic level of 15 ppm, both compounds led to reduced growth and feed intake.[3] This suggests comparable efficacy and toxicity profiles in this model system at tested concentrations.[3]

-

Safety Data Sheet Information : For many specific toxicological endpoints, such as toxicity to fish, daphnia, and algae, data is listed as "no data available".[8]

Experimental Protocols and Methodologies

Synthesis of this compound

A common laboratory method for preparing this compound involves the reaction of calcium hydroxide with selenious acid.[2]

Methodology:

-

Dissolve calcium hydroxide (Ca(OH)₂) in water to create a solution.

-

Slowly add selenious acid (H₂SeO₃) to the Ca(OH)₂ solution.

-

The reaction causes this compound (CaSeO₃) to precipitate out of the solution.

-

The resulting precipitate is collected via filtration.

-

The collected solid is then crystallized to obtain pure this compound.[2]

Mechanism of Selenite-Induced Cytotoxicity

The toxicity of selenite is primarily driven by its ability to induce severe oxidative stress within cells. This process is initiated by the reaction of selenite with intracellular thiols, particularly glutathione (GSH).[1]

Methodology of Action:

-

Selenite (SeO₃²⁻) enters the cell and reacts with glutathione (GSH).

-

This reaction forms selenodiglutathione (GS-Se-SG).

-

GS-Se-SG is subsequently reduced, leading to a cascade that produces hydrogen selenide (H₂Se).

-

This process generates a significant amount of reactive oxygen species (ROS), such as superoxide radicals.

-

The accumulation of ROS leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately triggering cell death.[1]

Safe Handling and Emergency Procedures

Given the toxicity of selenium compounds, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls : Ensure adequate ventilation, such as working in a chemical fume hood, to avoid dust formation and inhalation.[8]

-

Eye/Face Protection : Wear tightly fitting safety goggles.[2][8]

-

Skin Protection : Handle with chemical-impermeable gloves. Wear protective, impervious clothing.[2][8]

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator.

-

General Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

First Aid Measures

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2][8]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical help.[2]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

- 1. This compound | 13780-18-2 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Efficacy of dietary sodium selenite and this compound provided in the diet at approved, marginally toxic, and toxic levels to growing swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | CaO3Se | CID 159696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. echemi.com [echemi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Fundamental Chemical Properties of Calcium Selenite Monohydrate

Introduction

This compound (CaSeO₃) is an inorganic compound that has garnered significant attention across diverse scientific fields, including environmental science, materials science, and biomedical research.[1] As a stable, sparingly soluble salt, it serves as a key compound in studies of selenium's geochemistry and as a potential vehicle for selenium delivery in various applications.[1] Particularly in its monohydrate form (CaSeO₃·H₂O), its properties are of interest to drug development professionals exploring selenium's role as an essential trace element with antioxidant and therapeutic potential.[2]

This technical guide provides a comprehensive overview of the core chemical properties of this compound monohydrate, detailed experimental protocols for its synthesis and analysis, and its relevance in biological pathways.

Core Chemical Properties

The fundamental properties of this compound are summarized below. The compound is primarily encountered in its anhydrous and monohydrate forms.

| Property | Value | Reference |

| Chemical Formula | CaSeO₃·H₂O (Monohydrate) | [1][3] |

| CaSeO₃ (Anhydrous) | [2][4][5] | |

| Molecular Weight | 185.06 g/mol (Monohydrate) | [3] |

| 167.05 g/mol (Anhydrous) | [1][4] | |

| CAS Number | 856616-83-6 (Monohydrate specific) | [3][6] |

| 13780-18-2 (General) | [1][2][7] | |

| Appearance | Colorless crystal or white crystalline powder | [3][8] |

| Oxidation State of Se | +4 | [2] |

Solubility and Solution Chemistry

This compound monohydrate is characterized by its low solubility in water, a property that governs its behavior in aqueous and biological systems.[1] It is, however, soluble in dilute acids.[3]

| Parameter | Value | Reference |

| Solubility in Water | Insoluble | [3] |

| Solubility Product (Ksp) | 1.2 x 10⁻⁷ | [3] |

| pKsp | 5.53 | [3] |

Crystal Structure and Morphology

X-ray diffraction (XRD) studies have revealed that this compound monohydrate crystallizes in the monoclinic system. The selenite group (SeO₃²⁻) forms a trigonal pyramid, which acts as a bidentate ligand.[3] The calcium atoms are coordinated in a pentagonal bipyramidal geometry. These structures form layers connected by hydrogen bonds involving the water of hydration.[3]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Lattice Constants | a = 7.622 Å | [3] |

| b = 6.745 Å | [3] | |

| c = 7.922 Å | [3] | |

| β = 108.46° | [3] | |

| Cell Volume (V) | 386.4 ų | [3] |

| Density (calculated) | 3.18 g/cm³ | [3] |

Thermal Properties

Thermogravimetric analysis (TGA) is a crucial technique for studying the thermal stability and decomposition of hydrated salts like this compound monohydrate. While specific TGA data for CaSeO₃·H₂O is not widely published, its thermal decomposition is expected to follow a pattern analogous to similar compounds like calcium oxalate monohydrate (CaC₂O₄·H₂O), which shows distinct, sequential mass loss events.[9][10][11]

The expected decomposition pathway is:

-

Dehydration: Loss of the water molecule to form anhydrous this compound. CaSeO₃·H₂O(s) → CaSeO₃(s) + H₂O(g)

-

Decomposition: Breakdown of the anhydrous selenite at higher temperatures. The final products can vary based on the atmosphere (inert vs. oxidative). CaSeO₃(s) → CaO(s) + SeO₂(g)

Experimental Protocols

Synthesis of this compound Monohydrate via Aqueous Precipitation

This protocol describes a common laboratory method for synthesizing CaSeO₃·H₂O based on the reaction between calcium chloride and sodium selenite.[1]

Materials:

-

Calcium chloride (CaCl₂)

-

Sodium selenite (Na₂SeO₃)

-

Deionized water

-

0.1 M solutions of CaCl₂ and Na₂SeO₃

Procedure:

-

Prepare 100 mL of a 0.1 M aqueous solution of calcium chloride and 100 mL of a 0.1 M aqueous solution of sodium selenite.

-

While stirring vigorously, slowly add the sodium selenite solution to the calcium chloride solution at room temperature.

-

A white precipitate of this compound monohydrate will form immediately. The reaction is: CaCl₂(aq) + Na₂SeO₃(aq) → CaSeO₃·H₂O(s) + 2NaCl(aq).[1]

-

Continue stirring the mixture for 1-2 hours to ensure complete precipitation.

-

Isolate the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the collected solid with deionized water several times to remove residual sodium chloride.

-

Dry the product in a desiccator or a low-temperature oven (e.g., at 40-50 °C) to obtain the final CaSeO₃·H₂O powder.

Characterization by Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for analyzing the thermal decomposition of a hydrated salt, using the well-documented behavior of calcium oxalate monohydrate as a model.[10][11]

Instrumentation:

-

Thermogravimetric Analyzer (TGA) equipped with a precision balance and a furnace with programmable temperature control.

Procedure:

-

Calibrate the TGA instrument using standard reference materials.

-

Place a small, accurately weighed amount of the this compound monohydrate sample (typically 5-10 mg) into the TGA sample pan (e.g., alumina or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 900 °C) at a constant heating rate (e.g., 10-20 °C/min).[12]

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve (thermogram), which plots percent weight loss versus temperature. Identify the temperatures corresponding to the onset of dehydration and subsequent decomposition steps. The derivative of the weight loss curve can be used to pinpoint the temperatures of maximum decomposition rates.[10]

Visualized Workflows and Pathways

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow from synthesis to characterization of this compound monohydrate.

Biological Role: Antioxidant Pathway

This compound serves as a source of selenium, a critical component of selenoproteins such as glutathione peroxidase (GPx). This enzyme plays a vital role in cellular antioxidant defense by reducing harmful reactive oxygen species (ROS).[2]

Conclusion

This compound monohydrate is a compound with well-defined chemical and structural properties. Its low solubility, defined crystal structure, and predictable thermal behavior make it a valuable subject for both fundamental research and applied sciences. For drug development professionals, its ability to act as a source of selenium for critical antioxidant enzymes underscores its potential in therapeutic strategies aimed at mitigating oxidative stress. The experimental protocols and conceptual workflows provided herein offer a robust framework for the synthesis, characterization, and contextual understanding of this important inorganic compound.

References

- 1. This compound | 13780-18-2 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 856616-83-6 [amp.chemicalbook.com]

- 4. This compound | CaO3Se | CID 159696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. feedtables.com [feedtables.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chembk.com [chembk.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. h-and-m-analytical.com [h-and-m-analytical.com]

- 11. ebatco.com [ebatco.com]

- 12. archive.nptel.ac.in [archive.nptel.ac.in]

Methodological & Application

Application Notes and Protocols: Calcium Selenite as a Precursor for the Synthesis of Selenium Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing calcium selenite (CaSeO3) as a versatile precursor in the synthesis of various selenium-containing compounds, including calcium selenate, elemental selenium, selenium-doped hydroxyapatite, and nano selenium-calcium composites. The methodologies presented are collated from scientific literature and patents, offering a foundation for research and development in materials science and medicinal chemistry.

Oxidation of this compound to Calcium Selenate

The oxidation of the selenite ion (SeO₃²⁻) to the selenate ion (SeO₄²⁻) is a fundamental transformation. Strong oxidizing agents can achieve this conversion. While specific protocols for the oxidation of this compound are not extensively detailed in the literature, a general method involving hydrogen peroxide, which is effective for other metal selenites, can be adapted.[1]

Experimental Protocol: Synthesis of Calcium Selenate

This protocol is adapted from the general principle of oxidizing selenite to selenate.

Objective: To synthesize calcium selenate (CaSeO₄) from this compound (CaSeO₃) using hydrogen peroxide as the oxidizing agent.

Materials:

-

This compound (CaSeO₃)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Deionized water

-

Stir plate and magnetic stir bar

-

Reaction vessel (e.g., beaker or round-bottom flask)

-

pH meter

-

Drying oven

Procedure:

-

Prepare a suspension of this compound in deionized water in a reaction vessel.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the suspension while stirring continuously.

-

Gently heat the mixture to 50-60°C to facilitate the reaction. The reaction progress can be monitored by taking aliquots and testing for the presence of selenite.

-

Maintain the reaction for several hours until the conversion to selenate is complete.

-

After the reaction, allow the solution to cool.

-

Isolate the calcium selenate product by filtration.

-

Wash the product with deionized water to remove any unreacted starting materials or byproducts.

-

Dry the purified calcium selenate in an oven at 105°C.

Quantitative Data:

| Parameter | Value/Range | Notes |

| Starting Material | This compound (CaSeO₃) | Purity should be ≥ 98% |

| Oxidizing Agent | 30% Hydrogen Peroxide (H₂O₂) | A molar excess is recommended to ensure complete oxidation. |

| Reaction Temperature | 50 - 60 °C | Gentle heating increases the reaction rate. |

| Reaction Time | 2 - 6 hours | Dependent on scale and reaction conditions. Monitor for completion. |

| Expected Product | Calcium Selenate (CaSeO₄) | A white solid. |

| Expected Yield | > 90% | Theoretical yield based on the complete conversion of this compound. |

Reaction Workflow:

Reduction of this compound to Elemental Selenium

This compound can be reduced to elemental selenium (Se⁰) using various reducing agents.[1] This process is valuable for producing selenium nanoparticles, which have applications in medicine and electronics.

Experimental Protocol: Synthesis of Elemental Selenium

Objective: To synthesize elemental selenium from this compound via chemical reduction.

Materials:

-

This compound (CaSeO₃)

-

Reducing agent (e.g., sulfur dioxide (SO₂), ascorbic acid)

-

Deionized water

-

Reaction vessel

-

Stir plate and magnetic stir bar

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve or suspend this compound in deionized water in a reaction vessel.

-

While stirring, introduce the reducing agent. If using sulfur dioxide, it can be bubbled through the solution. If using a solid reducing agent like ascorbic acid, add it gradually.

-

The formation of a reddish precipitate indicates the formation of amorphous elemental selenium.

-

Continue the reaction until the precipitation is complete.

-

Isolate the elemental selenium by filtration.

-

Wash the product thoroughly with deionized water to remove any soluble impurities.

-

Dry the elemental selenium in a vacuum oven at a low temperature to prevent oxidation.

Quantitative Data:

| Parameter | Value/Range | Notes |

| Starting Material | This compound (CaSeO₃) | Purity should be ≥ 98% |

| Reducing Agent | Sulfur Dioxide (SO₂) or Ascorbic Acid | The choice of reducing agent can influence the morphology of the selenium product. |

| Reaction Temperature | Room Temperature | The reaction is typically exothermic and proceeds readily at ambient temperature. |

| Reaction Time | 1 - 3 hours | Reaction completion is indicated by the cessation of precipitate formation. |

| Expected Product | Elemental Selenium (Se⁰) | Typically a red amorphous powder. |

| Expected Yield | > 95% | Theoretical yield based on the complete reduction of this compound. |

Reaction Pathway:

Synthesis of Selenium-Doped Hydroxyapatite

Selenium-doped hydroxyapatite is a promising biomaterial for bone tissue engineering and has shown potential in cancer therapy. The following protocol is based on a patented method for synthesizing selenium-doped hydroxyapatite.

Experimental Protocol: Synthesis of Selenium-Doped Hydroxyapatite

Objective: To synthesize rod-like, selenium-doped hydroxyapatite.

Materials:

-

Calcium nitrate (Ca(NO₃)₂)

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄)

-

Sodium selenite (Na₂SeO₃) - This can be conceptually replaced by a stoichiometric amount of this compound with appropriate adjustments.

-

Deionized water

-

Dispersing agent

-

Reaction vessel with temperature control

-

Hydrothermal reactor

Procedure:

-

Prepare a solution of calcium nitrate in deionized water.

-

In a separate vessel, prepare a mixed solution of ammonium dihydrogen phosphate and sodium selenite in deionized water.

-

Heat the calcium nitrate solution to 80-90°C.

-

Add a dispersing agent to the heated calcium nitrate solution.

-

Slowly add the phosphate and selenite mixed solution dropwise to the calcium nitrate solution while maintaining the temperature and stirring.

-

React for 1.5-2.5 hours to form a calcium phosphate amorphous precursor.

-

Transfer the resulting solution to a hydrothermal reactor.

-

Perform a hydrothermal reaction at 190-210°C for 12-24 hours.

-

After cooling, collect the selenium-doped hydroxyapatite product by filtration.

-

Wash the product with deionized water and dry.

Quantitative Data:

| Parameter | Value/Range | Notes |

| Calcium Source | Calcium Nitrate | |

| Phosphate Source | Ammonium Dihydrogen Phosphate | |

| Selenite Source | Sodium Selenite | Can be substituted with this compound, requiring adjustments to maintain ion stoichiometry. |

| Reaction Temperature | 80 - 90 °C (Precursor) | Critical for the formation of the amorphous precursor. |

| Hydrothermal Temp. | 190 - 210 °C | For the crystallization of rod-like hydroxyapatite. |

| Reaction Time | 1.5-2.5 hrs (Precursor), 12-24 hrs (Hydrothermal) | |

| Expected Product | Selenium-Doped Hydroxyapatite | Rod-like single crystal structure. |

Experimental Workflow:

Synthesis of Nano Selenium-Calcium Compound

A patented process describes the formation of a nano selenium-calcium compound, which can enhance the biological functions of both selenium and calcium.[2]

Experimental Protocol: Liquid-Phase Synthesis

Objective: To prepare a nano selenium-calcium composite material.

Materials:

-

Selenous acid (H₂SeO₃) solution (can be prepared from CaSeO₃)

-

Organic acid calcium salt (e.g., calcium lactate, calcium gluconate)

-

Organic acid (e.g., Vitamin C)

-

Stabilizer (e.g., chitosan, amino acids)

-

Deionized water

-

Reaction vessel with stirring

-

Drying apparatus (e.g., spray dryer)

Procedure:

-

Prepare an aqueous solution of selenous acid.

-

Add an appropriate amount of the organic acid calcium salt to the selenous acid solution.

-

While stirring, add an excess of the organic acid (e.g., Vitamin C) to act as a reducing agent.

-

Add a stabilizer to the solution to control the particle size and prevent aggregation of the nanoparticles.

-

Continue stirring until the reaction is complete, indicated by a color change to red.

-

Dry the resulting mixture to obtain the nano selenium-calcium compound.

Quantitative Data:

| Parameter | Value/Range | Notes |

| Selenium Source | Selenous Acid (H₂SeO₃) | Can be prepared by reacting CaSeO₃ with a strong acid. |

| Calcium Source | Organic Acid Calcium Salt | E.g., calcium lactate, calcium gluconate. |

| Reducing Agent | Organic Acid (Vitamin C) | An excess is used to ensure complete reduction. |

| Stabilizer | Chitosan, Amino Acids, etc. | Important for controlling nanoparticle size and stability. |

| Ratio (Nano Se:Ca Salt) | 5-20 : 95-80 (by weight) | As specified in the patent.[2] |

| Expected Product | Nano Selenium-Calcium Compound | A composite material with selenium nanoparticles dispersed in a calcium salt matrix. |

| Particle Size | 20-80 nm | As reported in the patent.[2] |

Logical Relationship Diagram:

References

Application Notes and Protocols: Calcium Selenite in Glass Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium selenite (CaSeO₃) is a chemical compound that finds application in glass manufacturing, primarily as a decolorizing agent. Iron oxides are common impurities in the raw materials used for glass production, such as sand, and they impart a greenish tint to the final product. To neutralize this unwanted coloration, decolorizing agents are introduced into the glass melt. Selenium compounds, including this compound, are effective in this role as they introduce a complementary pink or reddish hue that, in combination with the green from iron, results in a glass that appears colorless to the human eye.

This document provides an overview of the application of this compound in glass manufacturing, including its function, comparative performance, and a general protocol for its use. It is important to note that while the use of selenium compounds in glass is well-documented, specific quantitative data and detailed experimental protocols for this compound are not widely available in publicly accessible literature. Therefore, the information presented herein is a synthesis of available data for selenium compounds, with specific references to this compound where possible.

Principle of Decolorization

The decolorization of glass using selenium is a process of color compensation. The iron impurities in glass, typically in the form of Fe²⁺, absorb light in the red region of the visible spectrum, which causes the glass to have a blue-green appearance. Selenium, when introduced into the glass melt, produces a pink or light reddish color. This pink color is complementary to the green tint of the iron. When both are present in the correct proportions, they effectively neutralize each other, resulting in a glass with high light transmittance and an apparently colorless appearance. The selenium concentration required for decolorization is typically very low, in the parts-per-million range.[1]

Quantitative Data Summary

Specific quantitative data for the use of this compound in glass manufacturing is limited. However, data for selenium compounds in general provides a useful reference. The following tables summarize the available information.

Table 1: Comparison of Selenium-Based Decolorizing Agents

| Decolorizing Agent | Selenium Retention | Reproducibility |

| This compound | Highest | Poor |

| Zinc Selenite | Moderate | Best |

| Metallic Selenium | Lowest | Poor |

Source: Scientific.Net[2]

Table 2: General Composition of Soda-Lime-Silica Glass (Container Glass)

| Component | Weight Percentage (%) |

| SiO₂ | 70-74 |

| Na₂O | 12-16 |

| CaO | 10-13 |

| MgO | 1-3 |

| Al₂O₃ | 1-2 |

| Fe₂O₃ | 0.05-0.25 |

Note: This is a typical composition and can vary.

Table 3: Recommended Selenium Concentration in Additive Compositions

| Parameter | Value |

| Selenium in final additive composition | 0.25 to 35% by weight |

| More preferred range | 1 to 20% by weight |

| Most preferred range | 2 to 15% by weight |

Source: Google Patents[3]

It is important to note that the amount of selenium added to the glass batch is dependent on the iron content of the raw materials.[1]

Experimental Protocols

General Protocol for Preparation of a Granulated this compound Additive

This protocol is adapted from a method for preparing a zinc selenite additive and can be considered a general guideline for this compound.

Materials and Equipment:

-

This compound (CaSeO₃) powder

-

Calcium carbonate (CaCO₃) powder (as a carrier)

-

Surfactant

-

Technical white oil

-

Horizontal ribbon blade solids mixer

-

Spray system for liquids

-

Beaker and stirring apparatus

Procedure:

-

Pre-mixing of Carrier: Add approximately half of the required calcium carbonate to the horizontal ribbon blade solids mixer and switch on the mixer.

-

Addition of this compound: Add the powdered this compound to the mixer.

-

Mixing: Mix the components for approximately 5 minutes to ensure a homogenous blend.

-

Addition of Remaining Carrier: Add the remaining calcium carbonate to the mixer.

-

Further Mixing: Continue mixing for another 5 minutes.

-

Binder Preparation: In a separate beaker, prepare a liquid mixture of a suitable surfactant and technical white oil.

-

Granulation: Spray the liquid mixture onto the powder blend in the mixer while it is in operation. Continue mixing until uniform granules are formed.

-

Drying: The granulated additive may require a drying step to remove any excess moisture.

-

Final Mixing: An optional final mixing step of a few minutes can be performed to ensure the granules are free-flowing.

-

Discharge: Discharge the granulated this compound additive from the mixer.

Protocol for Addition of this compound Additive to a Glass Batch

Materials and Equipment:

-

Granulated this compound additive

-

Standard glass batch raw materials (sand, soda ash, limestone, etc.)

-

Weighing scales

-

Glass melting furnace

Procedure:

-

Batch Calculation: Calculate the required amount of the granulated this compound additive based on the total batch weight and the target selenium concentration in the final glass. This calculation should also take into account the iron content of the raw materials.

-

Batch Mixing: Add the standard glass batch raw materials to a mixer in the appropriate order.

-

Addition of Additive: Add the calculated amount of the granulated this compound additive to the batch.

-

Homogenization: Mix the entire batch thoroughly to ensure a uniform distribution of the decolorizer.

-

Melting: Transfer the homogenized batch to the glass melting furnace and heat to the required melting temperature (typically around 1450-1550°C for soda-lime glass).

-

Fining and Homogenization: Allow the molten glass to fine (remove gas bubbles) and homogenize.

-

Forming: The molten glass is then ready for the forming process (e.g., blowing, pressing, or drawing).

Visualizations

Experimental Workflow for Preparing a Granulated this compound Additive

Caption: Workflow for the preparation of a granulated this compound additive.

Logical Relationship of Decolorization in Glass

Caption: The process of color neutralization in glass using this compound.

Challenges and Considerations

-

Volatility: Selenium and its compounds are volatile at the high temperatures of glass melting, leading to significant losses.[1] Encapsulation or granulation of this compound can help to mitigate this issue.

-

Reproducibility: Studies have shown that while this compound has high selenium retention, it suffers from poor reproducibility.[2] This may be due to difficulties in achieving a perfectly homogeneous distribution in the glass melt.

-

Toxicity: Selenium compounds can be toxic, and appropriate safety measures should be taken during handling to avoid inhalation or ingestion of dust.

-

Furnace Atmosphere: The redox conditions within the glass furnace can affect the oxidation state of selenium and, consequently, its coloring effect. An oxidizing atmosphere is generally preferred for decolorization.

Conclusion

This compound is a viable, though challenging, option for the decolorization of glass. Its high selenium retention is a significant advantage, but this is tempered by issues with reproducibility. The use of granulated additives can improve handling and may lead to more consistent results. Further research into the specific behavior of this compound in different glass compositions and under various furnace conditions would be beneficial for optimizing its application in industrial glass manufacturing.

References

Application Notes and Protocols: Calcium Selenite as a Selenium Source in Cell Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selenium is an essential trace element crucial for mammalian cell culture, primarily for its role in the active site of selenoproteins, which are vital for antioxidant defense and maintaining cellular redox balance. While various selenium compounds are used to supplement cell culture media, this document focuses on the application of calcium selenite (CaSeO₃).

Due to its low aqueous solubility, this compound is not a conventional choice for liquid media supplementation compared to the highly soluble sodium selenite (Na₂SeO₃). The majority of research on selenite in cell culture has been conducted using sodium selenite. Therefore, this document provides a comprehensive overview based on available data for selenite, with specific considerations and protocols adapted for the potential use of this compound.

Physicochemical Properties and Challenges

This compound exhibits low solubility in water, a characteristic that presents a significant challenge for its use in cell culture media. This property can lead to precipitation, making it difficult to achieve and maintain a precise, homogenous concentration in the culture medium. Researchers should be aware that the bioavailability of selenium from this compound in a liquid medium may be limited and variable.

Data Presentation: Comparative Cytotoxicity of Selenite

| Cell Line | Selenium Compound | Concentration/Effect | Assay | Reference Study Insight |

| PLHC-1 (Fish Hepatoma) | Sodium Selenite | IC50: 237 µM (24h) | Not Specified | Selenite exposure at ≥10 µM induced apoptosis and necrosis.[2] |

| LNCaP (Prostate Cancer) | Sodium Selenite | Significant cell killing at 1 µM | MTT Assay | Acute cytotoxicity was observed to increase with dose, being maximal at 2.5 µM. |

| HepG2 (Human Hepatoma) | Sodium Selenite | More sensitive in MEM | Not Specified | The composition of the cell culture medium significantly affects selenite cytotoxicity.[1] |

| A549 (Lung Carcinoma) | Sodium Selenite | Less toxic in DMEM | Not Specified | The choice of basal medium can alter cellular response to selenite.[1] |

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Stock Solution

Due to its low solubility, preparing a standard stock solution of this compound with a precise high concentration is challenging. The following protocol outlines a method to create a saturated stock solution. The final concentration of this solution should be determined empirically.

Materials:

-

This compound (CaSeO₃) powder

-

High-purity, sterile deionized water

-

Sterile conical tubes (50 mL)

-

0.22 µm sterile syringe filter

-

Sterile storage bottles

Procedure:

-

Add an excess amount of this compound powder (e.g., 10 mg) to 40 mL of high-purity, sterile deionized water in a 50 mL sterile conical tube.

-

Agitate the suspension vigorously for at least 2 hours at room temperature, protected from light.

-

Allow the undissolved powder to settle by leaving the tube undisturbed for 1 hour or by gentle centrifugation (500 x g for 10 minutes).

-

Carefully aspirate the supernatant, which is the saturated this compound solution.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

-

Crucially, the final concentration of selenite in this stock solution is unknown and must be determined using analytical methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Store the stock solution at 4°C, protected from light. Due to potential instability and precipitation, it is recommended to prepare this solution fresh.

Protocol 2: Supplementation of Cell Culture Media

This protocol provides a general guideline for supplementing cell culture media with a selenium source. It is based on common practices with sodium selenite and should be adapted for this compound, taking into account the concentration of the prepared stock solution.

Materials:

-

Prepared sterile stock solution of this compound (concentration determined) or sodium selenite.

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile serological pipettes and tubes

Procedure:

-

Thaw all components, including basal medium and supplements (e.g., FBS), and bring them to room temperature or 37°C.

-

Based on the desired final concentration of selenium in the medium (typically in the nanomolar to low micromolar range), calculate the required volume of the stock solution. For example, to achieve a final concentration of 100 nM selenium from a 1 mM stock solution in 500 mL of medium, you would add 50 µL of the stock solution.

-

Add the calculated volume of the selenium stock solution to the complete cell culture medium.

-

Mix the supplemented medium thoroughly by gentle inversion.

-

The supplemented medium is now ready for use. Store at 4°C.

Protocol 3: Assessing Cell Viability using MTT Assay

This protocol describes a common method to evaluate the cytotoxic effects of selenium supplementation.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete culture medium supplemented with various concentrations of the selenium source

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Remove the medium and replace it with fresh medium containing a range of concentrations of the selenium compound (e.g., this compound or sodium selenite) and a vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Evaluating Selenium Source Efficacy

Caption: Workflow for comparing the effects of different selenium sources on cultured cells.

Generalized Selenite-Induced Signaling Pathway Leading to Apoptosis

Caption: Simplified pathway of selenite-induced apoptosis via oxidative stress.

Discussion and Conclusion

The primary challenge in utilizing this compound as a selenium source in cell culture is its low solubility. This makes the preparation of stock solutions and the consistent delivery of a precise concentration to cells difficult. The vast majority of published research relies on sodium selenite for its high solubility and reliable performance.

While this compound may offer a lower-cost alternative, its practical application in liquid culture requires careful consideration and validation. Researchers opting to use this compound should perform preliminary studies to determine its solubility in their specific basal medium and validate the final selenium concentration. Furthermore, direct comparisons with sodium selenite are recommended to ascertain its relative efficacy and cytotoxicity for the cell line of interest.

The protocols and data presented here, largely derived from studies using sodium selenite, provide a foundational framework for researchers interested in exploring this compound. However, due to the lack of specific literature, empirical optimization is essential for successful implementation.

References

Application Notes & Protocols: Incorporation of Selenite into Amorphous Calcium Carbonate Nanoparticles for Antibacterial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphous calcium carbonate (ACC) nanoparticles are gaining significant attention as versatile carriers for therapeutic agents due to their biocompatibility and degradability.[1][2][3][4] The incorporation of ions, such as selenite, into the ACC matrix offers a promising strategy for developing novel antimicrobial materials.[1][2][3][4][5] Selenite is known for its antibacterial properties, and its controlled release from a nanoparticle carrier can provide sustained antimicrobial activity.[1] These functionalized nanoparticles have potential applications in various fields, including medicine, dentistry, and food science, to combat bacterial infections.[2][5]

This document provides a detailed protocol for the synthesis of selenite-incorporated amorphous calcium-magnesium carbonate (ACMC) nanoparticles, based on the coprecipitation method.[1][3] It also includes quantitative data from characterization studies and a proposed mechanism for the antibacterial action of these nanoparticles.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the characterization of selenite-incorporated ACMC nanoparticles. The data is based on the findings reported by U. G. Unal and colleagues in their 2023 publication in ACS Applied Nano Materials.

| Parameter | ACMC | Se(I)-ACMC | Se(II)-ACMC | Se(III)-ACMC |

| D₅₀ Particle Size (nm) | 32.0 ± 0.4 | 31.1 ± 0.4 | 31.9 ± 0.3 | 32.5 ± 0.4 |

| Incorporated Selenium (mg Se / g nanoparticles) | - | 4.38 ± 0.19 | 6.21 ± 0.23 | 9.87 ± 0.31 |

| Bacterial Reduction (log CFU/mL) vs. S. epidermidis | Not Reported | > 3 | Not Reported | Not Reported |

ACMC: Amorphous Calcium-Magnesium Carbonate; Se(I)-ACMC, Se(II)-ACMC, Se(III)-ACMC: ACMC nanoparticles with increasing concentrations of incorporated selenite.

Experimental Protocols

Materials

-

Calcium acetate monohydrate (Ca(CH₃COO)₂·H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Sodium selenite (Na₂SeO₃)

-

Deionized (DI) water

Protocol for Synthesis of Selenite-Incorporated ACMC Nanoparticles

This protocol is based on a coprecipitation method.[1][3]

1. Preparation of Stock Solutions:

- Solution A: Prepare an aqueous solution of calcium acetate monohydrate.

- Solution B: Prepare an aqueous solution containing sodium bicarbonate and magnesium chloride hexahydrate.

- Selenite Solutions: Prepare aqueous solutions of sodium selenite at various concentrations to achieve the desired doping levels.